molecular formula C21H18N6O2S B2967443 8-(1H-Benzoimidazol-2-ylsulfanyl)-3-methyl-7-phenethyl-3,7-dihydro-purine-2,6-dione CAS No. 672323-50-1

8-(1H-Benzoimidazol-2-ylsulfanyl)-3-methyl-7-phenethyl-3,7-dihydro-purine-2,6-dione

Cat. No. B2967443
CAS RN: 672323-50-1
M. Wt: 418.48
InChI Key: HNNHWHCIMUYMMU-UHFFFAOYSA-N
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Description

The compound is a derivative of purine, which is a heterocyclic aromatic organic compound. It contains a benzoimidazole group, which is a fused benzene and imidazole ring, and a sulfanyl group attached to it. The presence of these functional groups could potentially give this compound interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The benzoimidazole group would contribute to the aromaticity of the compound .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the benzoimidazole and sulfanyl groups. These groups could potentially participate in a variety of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the benzoimidazole and sulfanyl groups could potentially affect its solubility, stability, and reactivity .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, many benzoimidazole derivatives have been studied for their potential as anticancer agents .

Future Directions

Future research could focus on exploring the potential applications of this compound, particularly in the field of medicinal chemistry. Given the biological activity of similar compounds, it could be interesting to study its potential as a therapeutic agent .

properties

IUPAC Name

8-(1H-benzimidazol-2-ylsulfanyl)-3-methyl-7-(2-phenylethyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N6O2S/c1-26-17-16(18(28)25-20(26)29)27(12-11-13-7-3-2-4-8-13)21(24-17)30-19-22-14-9-5-6-10-15(14)23-19/h2-10H,11-12H2,1H3,(H,22,23)(H,25,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNNHWHCIMUYMMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)SC3=NC4=CC=CC=C4N3)CCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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